![molecular formula C10H9ClN2O B2512767 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole CAS No. 657423-51-3](/img/structure/B2512767.png)
3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor. The chloromethyl and 3-methylphenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, with the chloromethyl and 3-methylphenyl groups attached at the 3rd and 5th positions, respectively .Chemical Reactions Analysis
The chloromethyl group in this compound could potentially undergo nucleophilic substitution reactions with various nucleophiles . The 1,2,4-oxadiazole ring might also participate in reactions, although oxadiazoles are generally quite stable and resistant to hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chloromethyl group might make the compound susceptible to hydrolysis, especially under alkaline conditions .Scientific Research Applications
Synthesis and Characterization
- The 1,3,4-oxadiazole structure, a key component of 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole, is recognized as a privileged scaffold in medicinal and pesticide chemistry. Its diverse biological properties include antibacterial, antifungal, and anticancer activities. This structure is also significant in material science. Despite its importance, conventional synthesis methods present challenges, including the use of hazardous materials and low yield of products, necessitating the development of new, efficient methodologies for synthesis (Zarei & Rasooli, 2017).
Antibacterial Activity
- Novel compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole demonstrated significant in-vitro antibacterial activity against various bacteria. For example, one particular compound exhibited substantial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This highlights the potential of these compounds in developing new antibacterial agents (Rai et al., 2010).
Structural and Chemical Properties
- The chemical structure of 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole and its derivatives is characterized by certain angles and orientations between the constituent rings, which is crucial for understanding their physical and chemical behavior. For example, the oxadiazole ring forms specific dihedral angles with adjacent benzene rings, influencing the molecule's overall shape and properties (Wang et al., 2005).
Versatility in Synthesis
- The 1,2,4-oxadiazole derivatives, including those related to 3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole, offer a versatile framework for creating a variety of compounds with potential applications in pharmaceuticals and agrochemicals. Their synthesis often involves intricate reactions and careful analysis to ensure the desired properties and functionalities (Bretanha et al., 2009).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Safety and Hazards
properties
IUPAC Name |
3-(chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKTWKSTBQFLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
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